tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate
CAS No.: 645400-44-8
Cat. No.: VC2639361
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 645400-44-8 |
|---|---|
| Molecular Formula | C10H20N2O2 |
| Molecular Weight | 200.28 g/mol |
| IUPAC Name | tert-butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate |
| Standard InChI | InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m0/s1 |
| Standard InChI Key | PGBVMVTUWHCOHX-YUMQZZPRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C1)N |
| SMILES | CC(C)(C)OC(=O)NC1CCC(C1)N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC(C1)N |
Introduction
Chemical Identity and Structure
tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate is a carbamate derivative featuring a cyclopentyl ring with two stereogenic centers. The compound contains both a protected amine group (carbamate) and a free amine group positioned on a cyclopentane scaffold, providing multiple functional handles for further chemical modifications.
Chemical Identifiers
| Parameter | Value |
|---|---|
| CAS Number | 645400-44-8 |
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol |
| IUPAC Name | tert-butyl ((1s,3s)-3-aminocyclopentyl)carbamate |
| Alternative CAS | 947732-58-3 |
| MDL Number | MFCD11877864 |
| InChIKey | PGBVMVTUWHCOHX-YUMQZZPRSA-N |
The chemical structure features a cyclopentyl ring with an amino group at the 3S position and a tert-butoxycarbonylamino (Boc-protected amine) group at the 1S position, creating a trans relationship between these functional groups .
Structural Characteristics
The compound contains:
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A cyclopentane ring with 1S,3S stereochemistry
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A primary amine group (-NH₂) at the 3S position
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A tert-butyloxycarbonyl (BOC) protected amine at the 1S position
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The carbamate functional group that links the BOC protecting group to the cyclopentyl ring
This specific stereochemical arrangement distinguishes it from similar isomers and provides unique reactivity profiles important for its applications in organic synthesis.
Physical and Chemical Properties
tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate possesses distinct physical and chemical characteristics that influence its handling, storage, and application in chemical processes.
Physical Properties
| Property | Value |
|---|---|
| Physical State | Solid/Powder |
| Purity | Typically 97% |
| Solubility | Soluble in common organic solvents (DMSO, methanol, dichloromethane) |
| Topological Polar Surface Area (TPSA) | 64.35 Ų |
| LogP | 2.48210 |
The compound is generally available as a high-purity substance, with commercial grades typically offering 97% purity, making it suitable for use in precision chemical applications and pharmaceutical research .
Applications and Uses
tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate serves various functions in chemical research and pharmaceutical development, primarily as a building block for more complex structures.
Synthetic Chemistry Applications
The compound is extensively used as:
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An intermediate in the synthesis of more complex molecules
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A building block in pharmaceutical research and development
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A precursor for the preparation of specialized cyclopentyl-containing compounds
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A chiral scaffold for the development of stereochemically defined compounds
Biological Research Applications
In biological research, tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate is utilized for:
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Studying enzyme interactions and protein modifications
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Acting as a substrate or inhibitor in enzymatic reactions
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Investigating biochemical pathways
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Developing structure-activity relationships in drug discovery programs
The presence of both a protected and free amine group makes this compound particularly versatile for sequential functionalization strategies, allowing for controlled and directed modifications in complex synthetic pathways.
| Classification | Details |
|---|---|
| GHS Pictogram | GHS07 (Warning) |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed) H315 (Causes skin irritation) H319 (Causes serious eye irritation) H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes) |
These classifications indicate that while the compound poses moderate hazards, proper laboratory practices can effectively mitigate these risks .
Structural Isomers and Related Compounds
tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate belongs to a family of structurally related compounds with varying stereochemical configurations that influence their chemical behavior and applications.
Key Stereoisomers
| Compound | CAS Number | Stereochemistry | Similarity |
|---|---|---|---|
| tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate | 774212-81-6 | 1R,3S | Different stereochemistry at position 1 |
| tert-Butyl ((1S,3S)-3-(hydroxymethyl)cyclopentyl)carbamate | 497159-95-2 | 1S,3S | Hydroxymethyl instead of amino at position 3 |
| tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride | Same as base | Racemic | Hydrochloride salt form |
| trans-tert-Butyl (4-aminocyclohexyl)carbamate | 17790648 | trans on cyclohexyl | Cyclohexyl vs cyclopentyl ring |
The different stereochemical configurations significantly impact reactivity patterns, making each isomer valuable for specific synthetic applications .
Structure-Property Relationships
The stereochemical configuration of these compounds influences:
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Binding affinity to biological targets
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Reactivity in chemical transformations
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Solubility and physical properties
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Conformational preferences that affect molecular recognition
For instance, the trans relationship between the amino and carbamate groups in tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate creates a distinct spatial arrangement that can be crucial for specific applications in medicinal chemistry .
Synthesis and Preparation
Understanding the synthetic routes to tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate provides insights into its production and potential modifications for specialized applications.
| Supplier | Catalog Number | Typical Quantities | Purity |
|---|---|---|---|
| Sigma-Aldrich/Synthonix | SY3465084361 | 100 mg | 97% |
| GlpBio | GF02894 | 25 µL (10 mM) | >95% |
| Aladdin USA | AL-T589778 | 100 mg | 97% |
| BLD Pharm | Not specified | Various | Not specified |
| ChemScene | CS-0623089 | 100 mg | 97% |
The compound is typically available in research quantities ranging from milligram to gram scale, with most suppliers offering purities of 95% or higher .
| Desired Concentration | Amount for 1 mg | Amount for 5 mg | Amount for 10 mg |
|---|---|---|---|
| 1 mM | 4.993 mL | 24.965 mL | 49.930 mL |
| 5 mM | 0.999 mL | 4.993 mL | 9.986 mL |
| 10 mM | 0.499 mL | 2.497 mL | 4.993 mL |
These solutions are typically prepared in DMSO or other appropriate solvents depending on the specific experimental requirements .
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